5-[(tert-butyldimethylsilyl)oxy]hexanoic acid
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Overview
Description
5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid is an organic compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hexanoic acid backbone. This compound is often used in organic synthesis due to its stability and the protective nature of the TBDMS group, which can be selectively removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid typically involves the protection of a hydroxyl group on hexanoic acid. One common method includes the reaction of hexanoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Hexanoic acid+TBDMS-ClBase5-[(tert-butyldimethylsilyl)oxy]hexanoic acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: The TBDMS group can be selectively removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products
Oxidation: Produces hexanoic acid derivatives.
Reduction: Produces hexanol or hexanal.
Substitution: Produces hexanoic acid with the hydroxyl group restored.
Scientific Research Applications
5-[(tert-Butyldimethylsilyl)oxy]hexanoic acid is utilized in various fields of scientific research:
Chemistry: Used as a protected intermediate in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules where selective protection of hydroxyl groups is required.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The primary mechanism of action for 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The deprotection process typically involves the use of fluoride ions, which cleave the Si-O bond, restoring the free hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-Butyldimethylsilyl)oxy]pentanoic acid
- 5-[(tert-Butyldimethylsilyl)oxy]heptanoic acid
- 5-[(tert-Butyldimethylsilyl)oxy]octanoic acid
Uniqueness
Compared to similar compounds, 5-[(tert-butyldimethylsilyl)oxy]hexanoic acid offers a balance between chain length and reactivity, making it particularly useful in synthetic applications where moderate chain length is desired. Its stability and ease of deprotection also make it a preferred choice in many synthetic pathways.
Properties
CAS No. |
1649449-76-2 |
---|---|
Molecular Formula |
C12H26O3Si |
Molecular Weight |
246.4 |
Purity |
95 |
Origin of Product |
United States |
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